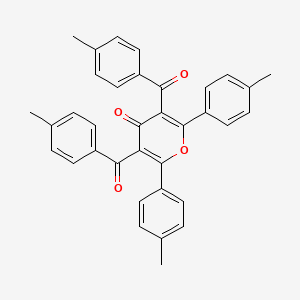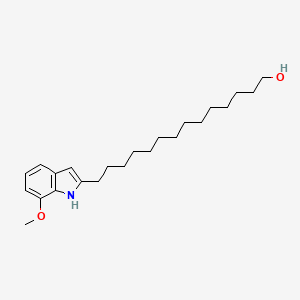
14-(7-Methoxy-1H-indol-2-YL)tetradecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol is a chemical compound characterized by its unique structure, which includes an indole ring substituted with a methoxy group at the 7th position and a tetradecanol chain at the 14th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Tetradecanol Chain: The final step involves the attachment of the tetradecanol chain to the indole ring. This can be done through a Friedel-Crafts alkylation reaction using tetradecyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 14-(6-Methoxy-1H-indol-3-yl)tetradecan-1-ol
- 14-(5-Methoxy-1H-indol-2-yl)tetradecan-1-ol
- 14-(4-Methoxy-1H-indol-3-yl)tetradecan-1-ol
Uniqueness
14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol is unique due to the specific position of the methoxy group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
651331-45-2 |
|---|---|
Molekularformel |
C23H37NO2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
14-(7-methoxy-1H-indol-2-yl)tetradecan-1-ol |
InChI |
InChI=1S/C23H37NO2/c1-26-22-17-14-15-20-19-21(24-23(20)22)16-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14-15,17,19,24-25H,2-13,16,18H2,1H3 |
InChI-Schlüssel |
OHSZDBPXOUWIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


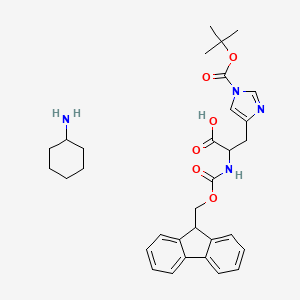

![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
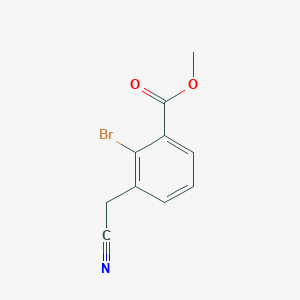
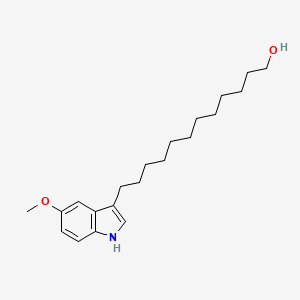
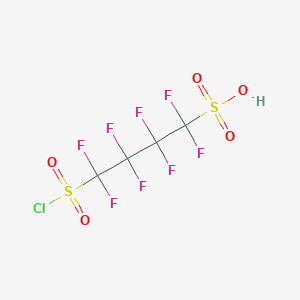
boranyl](/img/structure/B12517058.png)
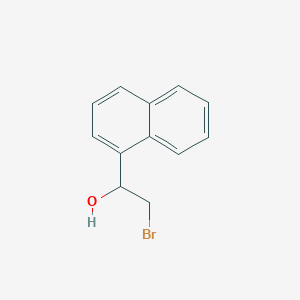
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
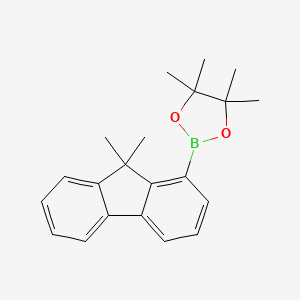
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
